molecular formula C23H28ClN3O4S B2712840 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 898460-69-0

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No. B2712840
CAS RN: 898460-69-0
M. Wt: 478
InChI Key: OVLXIRWOHCBHLQ-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Piperidines are essential synthetic fragments widely used in drug design and play a significant role in the pharmaceutical industry. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. Let’s explore the various aspects of this compound:

Synthesis Methods: Fast and cost-effective methods for synthesizing substituted piperidines are crucial in modern organic chemistry. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. Copper-catalyzed reactions, for instance, initiate N-radical formation, leading to the formation of piperidine intermediates .

Pharmaceutical Applications: The piperidine cycle is a common structural motif in pharmaceutical compounds. Recent scientific literature highlights the following applications:

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-11-21(17(2)15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-9-7-18(24)8-10-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXIRWOHCBHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.